Iso-PPADS tetrasodium

Descripción

Historical Development of Ppads Tetrasodium (B8768297) Salt as a Pharmacological Research Tool

The journey of PPADS as a significant pharmacological tool began in the early 1990s. hellobio.com In 1992, researchers first described PPADS as a novel and functionally selective antagonist of P2 purinoceptor-mediated responses. hellobio.com This discovery was a pivotal moment, as it provided the scientific community with a new chemical entity to probe the complex world of purinergic signaling.

The synthesis of PPADS involves the reaction of the diazonium salt of aniline-2,4-disulfonic acid with the sodium salt of pyridoxal-5-phosphate. nih.gov The resulting product is a tetrasodium salt. nih.gov The initial synthesis, while effective, presented some challenges in purification. nih.gov However, the biological activity of the synthesized PPADS was found to be consistent with the original compound, leading to its commercial availability for research purposes. nih.gov

Following its introduction, researchers began to characterize the antagonist properties of PPADS. Studies in the mid-1990s demonstrated its ability to selectively antagonize P2X-purinoceptors in various tissues, such as rabbit isolated blood vessels and guinea-pig isolated vas deferens. hellobio.com These early investigations were crucial in establishing PPADS as a reliable tool for distinguishing between different subtypes of purinergic receptors. wikipedia.org While it is a potent antagonist at several P2X receptors, it shows no significant activity at other receptors like α1 adrenergic, muscarinic M2 and M3, histamine (B1213489) H1, and adenosine (B11128) A1 receptors. wikipedia.org

Evolution of Purinergic Signaling Research and the Role of Ppads Tetrasodium Salt

The field of purinergic signaling, which studies the roles of purine (B94841) nucleotides and nucleosides like adenosine triphosphate (ATP) as extracellular signaling molecules, has been immensely advanced by the availability of pharmacological tools like PPADS. The discovery of purinergic neurotransmission by Geoffrey Burnstock in the 1970s laid the foundation for this research area. However, the lack of selective antagonists hindered progress for many years.

The introduction of PPADS provided a much-needed tool to investigate the physiological and pathological roles of P2 receptors. These receptors are broadly classified into two families: P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors. nih.gov PPADS exhibits antagonist activity at several P2X receptor subtypes, including P2X1, P2X2, P2X3, and P2X5, with IC50 values in the low micromolar range. hellobio.com It is less potent at P2X4 receptors. hellobio.com Additionally, PPADS can block certain P2Y receptors, such as P2Y1, P2Y2-like, and P2Y4 receptors. hellobio.comtocris.com

This broad but differential antagonist profile has allowed researchers to implicate purinergic signaling in a wide array of physiological processes. For instance, PPADS has been instrumental in studies on neurotransmission, where it has been used to demonstrate the role of ATP as a co-transmitter in sympathetic nerves. biocrick.com It has also been employed in investigations of smooth muscle contraction, inflammation, and nociception.

The use of PPADS, alongside other purinergic ligands, has contributed to a more nuanced understanding of the diversity and complexity of the purinergic signaling system. It has helped to delineate the specific contributions of different P2 receptor subtypes in various cellular and physiological contexts.

Scope and Significance of Ppads Tetrasodium Salt in Contemporary Academic Investigations

PPADS continues to be a widely utilized tool in academic research across various disciplines. Its utility extends from basic pharmacological studies to investigations into the molecular mechanisms of diseases.

In neuroscience, PPADS has been used to explore the role of purinergic signaling in neuroprotection and neurodegeneration. nih.gov For example, studies have shown that PPADS can protect neurons from glutamate-induced toxicity, suggesting a potential therapeutic avenue for conditions involving excitotoxicity. nih.gov Furthermore, research has indicated that the antidepressant-like effects of PPADS may be dependent on the integrity of serotonergic and noradrenergic systems. biorxiv.orgbiorxiv.org

In the field of immunology, PPADS has been employed to investigate the role of P2X7 receptors in inflammatory processes. For instance, it has been shown to reduce the clinical and histological signs of graft-versus-host disease in a humanized mouse model by blocking P2X7 receptors. tocris.comrndsystems.com

The study of cellular migration is another area where PPADS has proven valuable. Research on corneal epithelial cells has demonstrated that PPADS can inhibit the guided migration of these cells in response to electric fields, highlighting the importance of purinergic signaling in this process. nih.gov

The ongoing use of PPADS in such a diverse range of studies underscores its enduring significance as a research tool. While more selective antagonists for specific P2 receptor subtypes have since been developed, the broad-spectrum activity of PPADS remains valuable for initial investigations to determine the general involvement of P2 receptors in a particular biological phenomenon.

Interactive Data Table: Antagonist Activity of PPADS Tetrasodium Salt at Purinergic Receptors

| Receptor Subtype | Antagonist Potency (IC50/pA2) | Reference |

| P2X1 | 1 - 2.6 µM | hellobio.comtocris.com |

| P2X2 | 1 - 4 µM | hellobio.com |

| P2X3 | 1 - 2.6 µM | hellobio.comtocris.com |

| P2X4 | ~28 µM | hellobio.com |

| P2X5 | 1 - 2.6 µM | hellobio.comtocris.com |

| P2X7 | 1 - 4 µM | hellobio.com |

| P2Y1-like | pA2 = 6 | hellobio.com |

| P2Y2-like | ~0.9 µM | tocris.com |

| P2Y4 | ~15 µM | tocris.com |

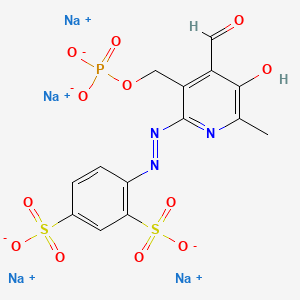

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWUCJJNVPCHT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017674 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192575-19-2 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Purinergic Receptor Interactions by Ppads Tetrasodium Salt

Analysis of P2 Purinergic Receptor Antagonism Mechanisms

PPADS exhibits a variable degree of sensitivity and inhibitory mechanisms across the different P2X receptor subtypes. elifesciences.orgnih.gov It is generally considered a competitive antagonist, occupying the same orthosteric site as ATP, thereby preventing the conformational changes required for channel activation. elifesciences.orgelifesciences.org However, some studies also suggest a complex, non-competitive mode of action at certain receptor subtypes, involving allosteric sites. nih.govphysiology.org

Characterization of P2X Receptor Subtype Antagonism

The interaction of PPADS with P2X receptors is subtype-dependent, with some receptors showing high sensitivity while others are only moderately affected or even insensitive. elifesciences.orgnih.gov This selectivity is attributed to differences in the amino acid residues within the ATP-binding pocket of each subtype. elifesciences.org

The P2X1 receptor is highly sensitive to antagonism by PPADS. elifesciences.orgelifesciences.org Studies have reported IC50 values in the nanomolar to low micromolar range for PPADS at P2X1 receptors. caymanchem.commedchemexpress.commedchemexpress.com For instance, an IC50 of 68 nM has been documented. medchemexpress.com The interaction is generally characterized as competitive, where PPADS directly competes with ATP for the orthosteric binding site. elifesciences.orgelifesciences.org However, some research has also proposed a non-competitive mechanism, suggesting a more complex interaction. le.ac.uk The binding of PPADS to the P2X1 receptor stabilizes an inactive conformation, effectively blocking the influx of ions like calcium. scbt.com

The P2X2 receptor demonstrates moderate sensitivity to PPADS. elifesciences.orgnih.gov The antagonism by PPADS at the P2X2 receptor is active in the low micromolar range. nih.gov While PPADS does inhibit P2X2 receptors, it is less potent compared to its action on P2X1 and P2X3 subtypes. elifesciences.org The mechanism is considered to be slowly reversible. plos.org

Similar to the P2X1 receptor, the P2X3 receptor shows high sensitivity to PPADS. elifesciences.orgelifesciences.org Reported IC50 values for PPADS at P2X3 receptors are in the nanomolar range, with one study citing a value of 214 nM. medchemexpress.com The antagonism is primarily competitive, with PPADS occupying the ATP binding site. elifesciences.orgelifesciences.org However, some studies have classified PPADS as a pseudo-irreversible blocker at the human P2X3 receptor, indicating a very slow dissociation rate. plos.org

The sensitivity of the P2X4 receptor to PPADS varies significantly between species. elifesciences.orgfrontiersin.org The rat P2X4 receptor is relatively insensitive to PPADS. elifesciences.orgfrontiersin.org In contrast, human and mouse P2X4 receptors are fully inhibited by PPADS, with a pIC50 value of approximately 5 for both. frontiersin.org This species-dependent difference is thought to be partly due to the ability of PPADS to form a Schiff base with a lysine (B10760008) residue present in the human and mouse receptors but absent in the rat ortholog. frontiersin.org Despite this, even in sensitive species, the potency of PPADS at P2X4 receptors is generally lower than at P2X1 or P2X3 receptors. scbt.com

PPADS is an effective antagonist at P2X5 receptors, with IC50 values reported to be in the range of 1 to 2.6 μM. caymanchem.commedchemexpress.com The antagonism of P2X5 receptors by PPADS has been implicated in processes such as the differentiation of skeletal muscle satellite cells. rupress.org The mechanism of action is consistent with the general understanding of PPADS as a P2X receptor antagonist, involving the blockade of ATP-mediated ion channel activation. rupress.orgplos.org

Interactive Data Tables

PPADS Antagonism at P2X Receptors

| Receptor Subtype | Reported IC50/pIC50 | Nature of Antagonism | Key Findings |

| P2X1 | 68 nM medchemexpress.com | Competitive elifesciences.orgelifesciences.org, Non-competitive le.ac.uk | High sensitivity. Stabilizes inactive conformation. scbt.com |

| P2X2 | Low micromolar range nih.gov | Slowly reversible plos.org | Moderate sensitivity. elifesciences.orgnih.gov |

| P2X3 | 214 nM medchemexpress.com | Competitive elifesciences.orgelifesciences.org, Pseudo-irreversible plos.org | High sensitivity. elifesciences.orgelifesciences.org |

| P2X4 | pIC50 ~ 5 (human, mouse) frontiersin.org | Species-dependent frontiersin.org | Rat receptor is insensitive. elifesciences.orgfrontiersin.org |

| P2X5 | 1 - 2.6 μM caymanchem.commedchemexpress.com | Antagonist rupress.orgplos.org | Involved in satellite cell differentiation. rupress.org |

P2X7 Receptor Interaction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that requires high concentrations of ATP for activation. frontiersin.org PPADS has been identified as an antagonist of this receptor, interacting directly at the ATP-binding site. nih.gov Structural and functional studies have provided insights into this inhibition, revealing that PPADS acts as a competitive antagonist. elifesciences.org The binding of PPADS occurs at the orthosteric site, the same site where the endogenous agonist ATP binds. nih.govelifesciences.org This interaction prevents the conformational changes necessary for channel activation and subsequent ion flux. elifesciences.org

The sensitivity of the P2X7 receptor to PPADS can vary between species. nih.gov For the human P2X7 receptor, the inhibitory concentration (IC50) has been reported to be in the range of approximately 1-3 µM. medchemexpress.com Receptor protection studies have shown that decavanadate, a rapidly reversible competitive P2X7R antagonist, can protect the receptor from the long-lasting blockade induced by PPADS, further confirming that PPADS acts at the ATP-binding site. nih.gov The residues that determine the species selectivity of PPADS have been located at position 126 and in the region between amino acids 264 and 304. nih.gov

Table 1: Antagonistic Activity of PPADS at P2X7 Receptor

| Receptor Subtype | Species | Potency (IC50) | Antagonism Type |

|---|---|---|---|

| P2X7 | Human | ~1-3 µM medchemexpress.com | Competitive, Orthosteric nih.govelifesciences.org |

Characterization of P2Y Receptor Subtype Antagonism

PPADS also demonstrates antagonistic activity across several G protein-coupled P2Y receptor subtypes. However, its potency and mechanism of action can differ significantly among these receptors.

The interaction of PPADS with the P2Y1 receptor is complex. While it is often cited as a P2Y1 antagonist, some studies suggest its mechanism is not that of a simple competitive antagonist. nih.govnih.govfrontiersin.org Research on rat brain capillary endothelial cells and ileal myocytes indicated that PPADS inhibits ADP-induced responses, but only after a pre-equilibration period with the cells; it is inactive when applied simultaneously with the agonist ADP. nih.gov This suggests an indirect mechanism of action. nih.gov One study reported that PPADS inhibits ADP-induced intracellular Ca2+ transients with a half-maximum effect at 3 µM. nih.gov Other research in Madin-Darby canine kidney (MDCK-D(1)) cells found that PPADS blocks signaling at a post-receptor site, inhibiting arachidonic acid release stimulated by various nucleotides and other compounds, implying the effect does not involve specific receptor inhibition. nih.gov Despite these mechanistic questions, PPADS is widely acknowledged to block P2Y1 receptor function. nih.govnih.gov

The antagonism of the P2Y2 receptor by PPADS is generally considered weak. medchemexpress.com Some sources even state that the P2Y2 receptor is insensitive to PPADS, with other antagonists like suramin (B1662206) being more effective. guidetopharmacology.org However, one study reported that PPADS blocks native P2Y2-like receptors with a high IC50 value of approximately 0.9 mM, indicating low potency. medchemexpress.com In experiments on HEK-293 cells, which endogenously express P2Y1, P2Y2, and P2Y4 receptors, PPADS was observed to depress UTP-induced intracellular calcium transients, a response that can be mediated by P2Y2 receptors. nih.gov

PPADS is a recognized antagonist of the human P2Y4 receptor. nih.govd-nb.info It has been shown to block recombinant P2Y4 receptors with an IC50 value of approximately 15 mM, again highlighting a relatively low potency. medchemexpress.com In another functional study, the antagonist activity at the human P2Y4 receptor was measured with a pEC50 value in the range of 2.0 to 5.0. guidetopharmacology.org In HEK-293 cells, PPADS was found to depress UTP-induced calcium signals, which could be attributed to its action on P2Y4 receptors. nih.gov

Current evidence indicates that PPADS is inactive as an antagonist at the P2Y11 receptor. nih.govnih.gov This receptor, which is coupled to both Gq (stimulating phospholipase C) and Gs (stimulating adenylate cyclase), appears resistant to blockade by PPADS. nih.govahajournals.org Studies have identified other compounds that modulate P2Y11, but PPADS is not considered an effective antagonist for this subtype. nih.gov

PPADS acts as a low-potency antagonist at the P2Y13 receptor. nih.govconicet.gov.ar Functional studies have determined its inhibitory constant (IC50) to be approximately 10 to 11.7 μM. nih.govresearchgate.net While ADP is the preferred agonist for this receptor, PPADS can inhibit its action. nih.gov The relatively weak antagonism of PPADS at the P2Y13 receptor has prompted the development of more potent and selective derivatives. nih.govconicet.gov.ar

Table 2: Antagonistic Activity of PPADS at P2Y Receptor Subtypes

| Receptor Subtype | Potency | Comments |

|---|---|---|

| P2Y1 | IC50 ~3 µM nih.gov | Mechanism may be indirect or post-receptor, not simple competitive antagonism. nih.govnih.gov |

| P2Y2 | IC50 ~0.9 mM medchemexpress.com | Weak antagonist; some studies report insensitivity. medchemexpress.comguidetopharmacology.org |

| P2Y4 | IC50 ~15 mM medchemexpress.com; pEC50 2.0-5.0 guidetopharmacology.org | Recognized antagonist of the human P2Y4 receptor. nih.govd-nb.info |

| P2Y11 | Inactive nih.govnih.gov | Does not effectively block P2Y11 receptor function. nih.govnih.gov |

| P2Y13 | IC50 ~10-11.7 µM nih.govresearchgate.net | Low-potency antagonist. nih.govconicet.gov.ar |

P2Y11 Receptor Interaction

Receptor Binding Site Mapping and Ligand-Receptor Dynamics

Pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) tetrasodium (B8768297) salt is a non-ATP analog antagonist used to study purinergic P2X receptors. biorxiv.orgbiorxiv.org Understanding its interaction with these receptors provides a framework for the development of more subtype-selective P2XR antagonists. nih.govresearchgate.net

The binding site for PPADS on P2X receptors has been identified as the orthosteric, or ATP-binding, site. nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) structures of the P2X7 receptor in complex with PPADS confirm that it binds to this site, sterically blocking the native agonist, ATP, from accessing it. biorxiv.orgbiorxiv.orgnih.gov

Mapping studies on the human P2X1 receptor have precisely defined the antagonist binding site. nih.govresearchgate.net By substituting 26 different residues with cysteine within a 13 Å radius of the previously implicated Lys-249 residue, researchers identified four key amino acids that directly contribute to PPADS binding: Lys-70, Asp-170, Lys-190, and Lys-249. nih.govresearchgate.net The involvement of these specific residues validates molecular docking models and provides an experimentally supported model of how PPADS binds. nih.govresearchgate.net The residues involved in PPADS binding largely overlap with those at the ATP binding site, which is consistent with its function as a competitive inhibitor. biorxiv.orgbiorxiv.org

Furthermore, the binding of PPADS induces a significant conformational change in the cysteine-rich head (CRH) region, which is located adjacent to the orthosteric binding pocket. nih.govresearchgate.net The importance of this region and its charge was demonstrated in a key experiment involving the normally PPADS-insensitive rat P2X4 receptor. nih.govresearchgate.net By introducing a positively charged residue found in the CRH of the sensitive human P2X1 receptor into the rat P2X4 receptor, researchers were able to confer PPADS sensitivity. nih.govresearchgate.net This finding underscores that differences in the amino acid composition around the orthosteric site and the CRH among P2X receptor subtypes can be exploited to develop antagonists with greater selectivity. nih.govresearchgate.net

Studies on dorsal root ganglion neurons have revealed that the dissociation of PPADS is highly dependent on the receptor's activation state. physiology.org The apparent dissociation rate of PPADS from unliganded (non-ATP-activated) channels is much faster than the rate of recovery from inhibition once the channel has been activated by ATP. physiology.org This suggests that ATP-activated channels bind PPADS with a significantly higher affinity, which greatly reduces the dissociation rate of the antagonist from the receptor. physiology.org The slow recovery from PPADS inhibition, which is also dependent on the concentration of PPADS, points to a complex, noncompetitive inhibitory process potentially involving multiple, cooperative binding sites. physiology.org

Investigations into Orthosteric Site Charge and Cysteine-Rich Head Region Significance

Considerations of Purinergic Receptor Selectivity and Non-Selectivity Profiles

PPADS tetrasodium salt is widely recognized as a non-selective P2 purinergic receptor antagonist, demonstrating activity at multiple subtypes of both P2X and P2Y receptors. tocris.comhellobio.com However, it generally displays a preference for P2X receptors over P2Y receptors. nih.gov

Its antagonist activity is most potent at several recombinant P2X receptor subtypes, including P2X1, P2X2, P2X3, and P2X5, with IC50 values typically in the low micromolar range (1-4 µM). hellobio.commedchemexpress.com It also blocks P2X7 receptors. plos.orgtocris.com The human P2X4 receptor subtype is notably less sensitive, requiring higher concentrations for inhibition (IC50 ≈ 28-30 µM). hellobio.commedchemexpress.com

PPADS also antagonizes several P2Y receptor subtypes, although generally with much lower potency. tocris.commedchemexpress.com It blocks P2Y1-like receptors and has been found to act as a low-potency antagonist at the P2Y13 receptor with an inhibitory constant (Ki) of approximately 10 µM. hellobio.comnih.gov For other P2Y subtypes, the concentrations required for antagonism are significantly higher; for instance, it blocks native P2Y2-like receptors with an IC50 of ~0.9 mM and recombinant P2Y4 receptors with an IC50 of ~15 mM. tocris.commedchemexpress.com It is important to note that some species homologues of P2Y receptors, such as the human P2Y4 receptor, are considered insensitive to PPADS. guidetopharmacology.org Furthermore, in some cell types, PPADS has been shown to block signaling at a post-receptor site distal to P2Y receptor activation, which suggests caution when using it to distinguish between P2Y receptor subtypes. nih.gov

Table 1: Inhibitory Activity of PPADS at P2X Receptor Subtypes This table is interactive. Click on the headers to sort the data.

| Receptor Subtype | Species | Antagonist Potency (IC50) | Reference(s) |

|---|---|---|---|

| P2X1 | Recombinant | 1 - 2.6 µM | tocris.commedchemexpress.commedchemexpress.com |

| P2X2 | Recombinant | 1 - 2.6 µM | tocris.commedchemexpress.commedchemexpress.com |

| P2X3 | Recombinant | 1 - 2.6 µM | tocris.commedchemexpress.commedchemexpress.com |

| P2X4 | Human | ~28 - 30 µM | hellobio.commedchemexpress.com |

| P2X5 | Recombinant | 1 - 2.6 µM | tocris.commedchemexpress.commedchemexpress.com |

Table 2: Inhibitory Activity of PPADS at P2Y Receptor Subtypes This table is interactive. Click on the headers to sort the data.

| Receptor Subtype | Species/System | Antagonist Potency | Reference(s) |

|---|---|---|---|

| P2Y1-like | Not Specified | pA2 = 6 | hellobio.com |

| P2Y2-like | Native | IC50 ~ 0.9 mM | tocris.commedchemexpress.com |

| P2Y4 | Recombinant | IC50 ~ 15 mM | tocris.commedchemexpress.com |

| P2Y4 | Human | Insensitive | guidetopharmacology.org |

Investigative Applications in Cellular and Tissue Models in Vitro and Ex Vivo Research

Modulation of Ion Channel and Calcium Signaling Dynamics

PPADS has been instrumental in dissecting the intricate roles of P2 receptors in regulating ion channel activity and intracellular calcium dynamics. Its application in diverse experimental models, from cortical slices to individual cells, has provided key insights into how purinergic signaling influences fundamental cellular processes.

Research on Calcium Responses to Osmotic Stress in Cortical Slices

In studies of cerebral edema, PPADS has been used to investigate the role of purinergic signaling in the response of brain tissue to osmotic stress. Research has shown that PPADS can delay the onset of calcium responses in cortical slices subjected to mild hypoosmotic stress. tocris.comrndsystems.combiocrick.com This suggests that the activation of P2 receptors by ATP, released as a consequence of cellular swelling, contributes to the observed calcium signaling events. biocrick.com By blocking these receptors, PPADS helps to delineate the specific contribution of purinergic pathways to the complex cellular responses to osmotic challenges in the central nervous system. tocris.comrndsystems.combiocrick.com

Inhibition of ATP-Induced Inward Currents in Cellular Systems

Extracellular ATP is known to activate ionotropic P2X receptors, leading to the opening of non-selective cation channels and subsequent inward currents. PPADS has been widely used to confirm the involvement of P2X receptors in these ATP-induced currents. For instance, in human dental pulp stem cells (hDPSCs), the application of PPADS was found to abolish ATP-induced inward currents in the majority of cells recorded. nih.govresearchgate.net This inhibitory effect was reversible upon washout of the antagonist. nih.govresearchgate.net Similarly, in neurons of the rat submandibular ganglia, PPADS reversibly inhibited ATP-evoked inward currents. uq.edu.au In hypocretin/orexin neurons, PPADS also effectively inhibited ATP-induced inward currents, further supporting the role of P2X receptors in mediating these electrical responses. physiology.org

Table 1: Effect of PPADS on ATP-Induced Inward Currents

| Cell Type | ATP Concentration | PPADS Concentration | Observation | Reference |

|---|---|---|---|---|

| Human Dental Pulp Stem Cells | 3 µM | 100 µM | Abolished inward current in most cells | nih.govresearchgate.net |

| Rat Submandibular Ganglion Neurons | 100 µM | 10 µM | Reversibly inhibited inward current | uq.edu.au |

| Hypocretin/Orexin Neurons | 100 µM | 50 µM | Effectively inhibited inward current | physiology.org |

Impact on Neuronal Excitability and Synaptic Transmission

The modulation of neuronal excitability and synaptic transmission by ATP is a critical area of neuroscience research. PPADS has served as a key pharmacological tool to dissect the presynaptic and postsynaptic actions of ATP. In the hypothalamic suprachiasmatic nuclei (SCN), the master circadian clock, ATP was found to increase the frequency of spontaneous GABAergic inhibitory postsynaptic currents (IPSCs). This effect was significantly inhibited by PPADS, suggesting that presynaptic P2X receptors mediate this enhancement of GABA release. jneurosci.org In contrast, PPADS had no effect on the basal frequency of sIPSCs, indicating that endogenous ATP in the SCN acts as a modulator rather than a primary neurotransmitter. jneurosci.org

In rat submandibular ganglia, PPADS blocked the ATP-induced depolarization and action potential firing in postganglionic neurons, demonstrating the involvement of postsynaptic P2 receptors. uq.edu.au Furthermore, in hypothalamic sympathetic neurons, ATP was shown to increase the firing rate, an effect that was blocked by PPADS. nih.gov Interestingly, in this system, the excitatory effect of ATP was found to be mediated through an enhancement of AMPA receptor-mediated currents, a potentiation that was also blocked by PPADS. nih.gov In studies of hippocampal synaptic transmission, PPADS has been used to investigate the complex interplay between ATP, its breakdown product adenosine (B11128), and their respective receptors in modulating neuronal activity. nih.gov

Studies on Cellular Proliferation and Differentiation Processes

Purinergic signaling is increasingly recognized for its role in controlling cell fate, including proliferation and differentiation. PPADS has been employed to investigate the involvement of P2 receptors in these fundamental biological processes in various cell types.

Research on Mesangial Cell Proliferation Inhibition

In the context of kidney disease, the proliferation of mesangial cells is a hallmark of several forms of glomerulonephritis. Studies have explored the role of extracellular nucleotides in this process. In cultured rat mesangial cells, PPADS was shown to inhibit nucleotide-stimulated proliferation in a dose-dependent manner. nih.gov This finding points to the involvement of P2 receptors in the mitogenic signaling pathways of these cells. In an experimental model of mesangial proliferative glomerulonephritis, the administration of PPADS was found to specifically and dose-dependently reduce early glomerular mesangial cell proliferation. nih.govmedchemexpress.com

Modulation of Dental Pulp Stem Cell Proliferation

The regenerative potential of dental pulp stem cells (hDPSCs) is a subject of intense research. Purinergic signaling appears to play a role in the survival and proliferation of these cells. nih.gov While the primary trophic role seems to be mediated by P2Y receptors, studies using PPADS have helped to clarify the contribution of P2X receptors. nih.gov The application of PPADS, a P2X receptor antagonist, was part of the experimental approach to dissect the complex purinergic signaling machinery that governs the behavior of these stem cells. nih.govd-nb.info

Examination of Smooth Muscle Contraction Mechanisms

PPADS has been instrumental in differentiating the roles of various receptors in the contraction of smooth muscle tissues. By selectively blocking P2X purinoceptors, researchers can isolate and study the purinergic component of muscle contraction, particularly in response to nerve stimulation or the application of specific agonists.

Research on Rabbit Isolated Blood Vessels

In studies using isolated rabbit blood vessels, PPADS has been shown to selectively antagonize P2X-purinoceptor-mediated contractions. nih.gov Research on the rabbit central ear artery and saphenous artery demonstrated that contractions induced by the P2X agonist α,β-methylene ATP (α,β-MeATP) were concentration-dependently inhibited by PPADS (1–30 μM). nih.govcapes.gov.br

Furthermore, PPADS was used to investigate neurogenic contractions elicited by electrical field stimulation (EFS). In the saphenous artery, PPADS (1–30 μM) inhibited contractions at lower stimulation frequencies (4, 8, and 16 Hz). nih.govbiocrick.com At higher frequencies (32 and 64 Hz), significant inhibition was only observed at higher concentrations of PPADS (10 and 30 μM). nih.govbiocrick.com This suggests a frequency-dependent contribution of purinergic signaling to vascular contraction.

Crucially, PPADS at a concentration of 30 μM did not affect relaxations mediated by P2Y-purinoceptors in the rabbit mesenteric artery and aorta, nor did it alter the contractile effects of noradrenaline and histamine (B1213489), highlighting its selectivity for P2X receptors in these tissues. nih.govcapes.gov.br Another study on the rabbit testicular capsule, a smooth muscle-containing tissue, found that PPADS (30 μM) reduced the maximal contraction induced by EFS by 36%, further confirming a significant purinergic component in its contractility. oup.com

Table 1: Effect of PPADS on Contractions in Rabbit Isolated Blood Vessels

| Tissue Preparation | Stimulus | PPADS Concentration (μM) | Observed Effect | Citation |

|---|---|---|---|---|

| Rabbit Ear Artery | α,β-MeATP | 1 - 30 | Concentration-dependent inhibition | nih.govcapes.gov.br |

| Rabbit Saphenous Artery | α,β-MeATP | 1 - 30 | Concentration-dependent inhibition | nih.govcapes.gov.br |

| Rabbit Saphenous Artery | EFS (4-16 Hz) | 1 - 30 | Concentration-dependent inhibition | nih.govbiocrick.com |

| Rabbit Saphenous Artery | EFS (32-64 Hz) | 10 - 30 | Significant inhibition | nih.govbiocrick.com |

| Rabbit Testicular Capsule | EFS | 30 | 36% reduction in maximal contraction | oup.com |

Investigations in Guinea-Pig Isolated Vas Deferens

The guinea-pig isolated vas deferens is a classic model for studying neurotransmission, where ATP and noradrenaline act as co-transmitters. Research has utilized PPADS to dissect the purinergic (P2X) component of neurogenic contractions.

Studies have shown that PPADS causes a significant, concentration-dependent inhibition of the phasic, purinergic component of contractions evoked by sympathetic nerve stimulation. biocrick.com While a low concentration (10⁻⁷ M) caused a slight potentiation, higher concentrations (3 x 10⁻⁶ to 3 x 10⁻⁵ M) produced substantial inhibition. biocrick.com This antagonistic action of PPADS on P2X-purinoceptors has been confirmed to be pseudo-irreversible in some studies. capes.gov.br

Interestingly, PPADS itself can cause membrane depolarization in this tissue, an effect not blocked by the P2X antagonist suramin (B1662206), indicating that PPADS may have actions independent of P2X-purinoceptor antagonism. biocrick.com Despite this, its ability to abolish the purinergic component of sympathetic contractions confirms its utility as a selective P2X antagonist in this preparation. jneurosci.org

Table 2: Research Findings of PPADS in Guinea-Pig Isolated Vas Deferens

| Experimental Condition | PPADS Concentration | Primary Finding | Citation |

|---|---|---|---|

| Sympathetic Nerve Stimulation | 3 x 10⁻⁶ - 3 x 10⁻⁵ M | Concentration-dependent inhibition of phasic contractions | biocrick.com |

| Contractions to α,β-mATP | - | Antagonized in a pseudo-irreversible manner (pA2 = 6.34) | capes.gov.br |

| Membrane Potential | High Concentrations | Caused membrane depolarization | biocrick.com |

| Sympathetic Contractions | High Concentrations | Abolished the P2X1 receptor-mediated purinergic component | jneurosci.org |

Studies on Guinea Pig Airway Smooth Muscle

In the context of airway smooth muscle, PPADS has been identified not only as a P2X receptor antagonist but also as a novel inhibitor of the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX). medchemexpress.comnih.govfishersci.com In guinea pig tracheal myocytes, PPADS (1-30 μM) was found to inhibit the increase in intracellular calcium concentration resulting from the reverse operation of the NCX. nih.gov

This inhibitory effect was shown to be time- and concentration-dependent. medchemexpress.com A key finding is that PPADS provides a more specific inhibition of the NCX reverse mode compared to other blockers like KB-R7943, as PPADS does not affect L-type Ca²⁺ channels. nih.gov This specificity makes it a valuable pharmacological tool for isolating and studying the contribution of the Na⁺/Ca²⁺ exchanger to calcium signaling and contraction in airway smooth muscle cells. nih.gov

Role in Immune Response Research

Extracellular ATP is recognized as a "danger signal" that can modulate the activity of immune cells. PPADS, by blocking ATP's action at P2 receptors, serves as a critical tool for investigating the role of purinergic signaling in immune processes such as phagocytosis and cytokine release. nih.govasm.org

Effects on Macrophage-Mediated Phagocytosis

Research has demonstrated that extracellular ATP can significantly promote macrophage-mediated phagocytosis of bacteria. nih.gov The use of PPADS has been crucial in confirming that this enhancement is mediated through P2 receptors. When macrophages were treated with PPADS, the ATP-enhanced phagocytic activity was significantly restrained. nih.govasm.org

In other models, such as the phagocytosis of erythrocytes damaged by bacterial toxins, P2 receptor antagonists including PPADS were shown to reduce the process. mdpi.com Specifically, PPADS (500 μM) significantly reduced the toxin-induced exposure of phosphatidylserine, a key signal for phagocytosis, on erythrocytes. mdpi.com These findings underscore the importance of P2 receptor signaling in the initiation and execution of phagocytosis by immune cells.

Modulation of Cytokine Release in Immunological Contexts

The release of cytokines is a central aspect of the immune response. Extracellular ATP, acting on P2 receptors, is a known trigger for the release of various pro-inflammatory cytokines from immune cells like microglia and monocytes. researchgate.netnih.gov

In studies on cultured mouse microglia, the non-selective P2 receptor antagonist PPADS (at 1 mM) was shown to completely block the release of IL-6, CCL2, and TNF-α that was induced by the P2X7 agonist BzATP. researchgate.net Similarly, in human cord blood monocytes, blocking P2X and P2Y signaling pathways with PPADS and suramin significantly restrained the ATP-enhanced immune response, including cytokine production. nih.govresearchgate.net Research has also shown that blocking P2 receptors with PPADS can reduce microglia activation and the subsequent release of pro-inflammatory cytokines in models of oxygen-glucose deprivation. mdpi.com These studies collectively demonstrate that PPADS is an effective tool for inhibiting purinergic-mediated cytokine release, thereby helping to delineate the signaling pathways involved in neuroinflammation and other immunological responses. nih.govmdpi.com

Other Cellular System Investigations

Research on Corneal Epithelial Cell Migration

The directional migration of corneal epithelial cells is a fundamental process for the healing of corneal wounds, guided by both biochemical and bioelectrical signals. nih.gov Research has identified that extracellular adenosine triphosphate (ATP) and naturally occurring electric fields at wound sites are powerful cues for this migration. nih.gov The compound Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium (B8768297) salt (PPADS) has been instrumental in elucidating the role of purinergic signaling in this process. nih.gov

In studies using human corneal epithelial (hTCEpi) cells, extracellular ATP was found to significantly enhance galvanotaxis—the directional movement of cells in response to an electric field. nih.govnih.gov This effect was particularly noticeable in sensitizing the cells to respond to very low-level electric fields within the physiological range. nih.gov To verify that this enhancement was mediated by purinergic receptors (P2 receptors), researchers employed various pharmacological inhibitors, including PPADS. nih.gov

PPADS is known as a non-selective antagonist of several P2X and P2Y purinergic receptors. nih.govtocris.comrndsystems.com When applied to the corneal epithelial cells, PPADS, along with another non-specific inhibitor, suramin, abolished the stimulatory effect that extracellular ATP had on cell migration. nih.gov This inhibition demonstrated that the ATP-driven enhancement of galvanotaxis is dependent on the activation of P2 receptors. nih.gov The study highlighted that both P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors) coordinately contribute to the galvanotactic response in these cells. nih.govnih.gov

The table below summarizes the effects of various purinergic receptor inhibitors on the ATP-enhanced galvanotaxis of human corneal epithelial cells.

| Compound | Target Receptor(s) | Effect on ATP-Enhanced Galvanotaxis | Reference |

| PPADS | Non-specific P2X/P2Y inhibitor | Attenuated the stimulatory effect | nih.gov |

| Suramin | Non-specific P2X/P2Y inhibitor | Abolished the effect of ATP | nih.gov |

| Brilliant blue G (BBG) | P2X receptor inhibitor | Attenuated the stimulatory effect | nih.gov |

| NF 157 | P2Y₁₁ and P2X₁ inhibitor | Attenuated the stimulatory effect | nih.gov |

| TNP-ATP | P2X receptor inhibitor | Little to no effect | nih.gov |

These findings underscore the essential role of purinergic signaling in sensitizing corneal epithelial cells to migrate efficiently during wound healing, with PPADS serving as a key pharmacological tool to confirm the receptor-mediated pathway. nih.gov

Analysis of ATP-Induced Exocytosis in Chromaffin Cells

Chromaffin cells and the closely related pheochromocytoma cell line (PC12 cells) are classic models for studying the mechanisms of neurosecretion, including the exocytosis of signaling molecules like ATP. nih.gov These cells store high concentrations of ATP in dense-core vesicles along with catecholamines. nih.gov The investigation into the quantal release of this endogenous ATP has been significantly advanced by using PPADS to identify the receptors involved. nih.gov

In patch-clamp studies on clusters of PC12 cells, researchers observed that applying exogenous ATP or depolarizing the cells with potassium chloride (KCl) induced not only an initial large inward current but also subsequent small transient inward currents (STICs). nih.gov These STICs were identified as asynchronous, quantal responses resulting from the release of endogenous ATP from one cell acting on the P2X receptors of an adjacent cell. nih.gov

The critical role of P2X receptors in this process was confirmed using PPADS. nih.gov Application of PPADS, a known P2X receptor antagonist, abolished the STICs that were evoked by either ATP or KCl application. nih.gov This demonstrated that the STICs were directly caused by the activation of P2X receptors by vesicular ATP released during exocytosis. nih.gov The potentiation of these currents by Zn²⁺ further suggested the involvement of the P2X₂ receptor subtype, which is known to be expressed in PC12 cells. nih.gov

The results from this research established that STICs in PC12 cell clusters are a reliable model for studying the quantal release of ATP. nih.gov PPADS was crucial in confirming the identity of the postsynaptic receptors mediating these quantal events, thereby solidifying the understanding of ATP-induced ATP release and local intercellular communication in this neurosecretory model. nih.gov

| Experimental Condition | Observation | Role of PPADS | Reference |

| Control (ATP Application) | Large inward current followed by multiple STICs. | N/A | nih.gov |

| PPADS + ATP Application | Reduced amplitude of the initial large current and complete abolishment of subsequent STICs. | Confirmed STICs are mediated by P2X receptor activation. | nih.gov |

| Control (KCl Application) | Generation of STICs dependent on extracellular Ca²⁺. | N/A | nih.gov |

| PPADS + KCl Application | Complete abolishment of STICs. | Confirmed that depolarization-induced quantal release of ATP acts on P2X receptors. | nih.gov |

Investigative Applications in Preclinical Animal Models in Vivo Research

Research in Pain and Nociception Models

The involvement of purinergic signaling, particularly through ATP-gated P2X receptors, in the modulation of pain has been a significant area of research. PPADS has been instrumental in elucidating the contribution of these pathways in different pain states.

Neuropathic Pain Models

Neuropathic pain, a chronic condition resulting from nerve injury, is notoriously difficult to treat. Studies in animal models have suggested a crucial role for P2X receptors in the development and maintenance of this type of pain. Research has shown that PPADS can reduce pain sensitivity in mouse models of neuropathic pain, effectively mitigating both tactile allodynia and thermal hyperalgesia in a manner dependent on dose and time. nih.gov For instance, some studies have reported a complete reversal of pain hypersensitivity in animal models of neuropathic pain. nih.gov

The activation of P2X4 receptors in spinal microglia is considered a key factor in the pathogenesis of neuropathic pain. plos.org While selective P2X4 receptor antagonists are being explored, the broad-spectrum activity of PPADS has been useful in confirming the general involvement of P2X receptors in these models. plos.orgtocris.compsu.edu

Inflammatory Pain Models

In models of inflammatory pain, the release of ATP at the site of inflammation is known to activate P2 receptors on sensory neurons, contributing to the sensation of pain. nih.gov Preclinical studies have demonstrated that the local administration of PPADS at the inflamed site can lead to a reduction in pain-related behaviors. nih.gov For example, in a model of orofacial inflammatory pain, PPADS decreased face-rubbing activity, indicating an analgesic effect. nih.gov This effect is attributed to the blockade of P2 receptors, which are activated by the increased extracellular ATP present in the inflamed tissue. nih.gov

The table below summarizes key findings from studies using PPADS in inflammatory pain models.

| Animal Model | Pain Type | Key Finding with PPADS |

| Orofacial Inflammation | Inflammatory | Decreased pain-related face-rubbing behavior. nih.gov |

Tension-Type Headache Models

Animal models are crucial for understanding the mechanisms of tension-type headaches (TTH) and for developing new treatments. nih.gov A common method for creating a TTH model involves injecting an algesic solution, such as adenosine (B11128) triphosphate (ATP), into the neck muscles to induce a nociceptive response. nih.govresearchgate.net

In a study utilizing an ATP-induced TTH model, the jaw-opening reflex (JOR), an indicator of nociceptive response, was measured. nih.gov Pretreatment with PPADS before the ATP injection inhibited this reflex in a dose-dependent manner. nih.gov Furthermore, when PPADS was administered after the ATP injection, it completely restored the facilitated reflex back to baseline levels. nih.gov These findings suggest that P2 receptor activation is a key component in the peripheral mechanisms of tension-type headaches. nih.gov

| Animal Model | Headache Type | Key Finding with PPADS |

| ATP-induced neck muscle pain | Tension-Type Headache | Inhibited the jaw-opening reflex in a dose-dependent manner when given as pretreatment and reversed the facilitated reflex when given as post-treatment. nih.gov |

Studies in Organ-Specific Pathophysiological Models

Beyond pain research, PPADS has been employed to investigate the role of purinergic signaling in the pathophysiology of specific organs.

Research on Glomerulonephritis

In a rat model of mesangial proliferative glomerulonephritis, the administration of PPADS was found to inhibit the proliferation of glomerular mesangial cells. medchemexpress.com This effect was dose-dependent and specific to mesangial cells, as the proliferation of other non-mesangial glomerular cells was not altered. medchemexpress.com This suggests that P2 receptors play a role in the pathological proliferation of mesangial cells seen in this form of glomerulonephritis.

In a model of angiotensin II-induced hypertension, which can lead to renal injury, treatment with PPADS prevented the development of afferent arteriolar thickening and reduced the expression of α-actin in mesangial cells. nih.gov These results indicate that ATP signaling contributes to the renal vasoconstriction and structural changes associated with this hypertensive model. nih.gov

Investigations in Urinary Bladder Function

Purinergic signaling is known to be involved in the regulation of urinary bladder function, including sensory signaling and contractility. nih.govbiorxiv.org In studies using anesthetized rats, intravesical instillation of bradykinin, a known inflammatory mediator, was shown to activate the micturition pathway. nih.gov This response was attenuated by the P2 receptor antagonist PPADS, suggesting that bradykinin's effects on bladder function are at least partially mediated by the release of ATP and subsequent activation of P2 receptors. nih.gov

In ex-vivo whole bladder preparations, direct optogenetic stimulation of urothelial cells initiated local bladder contractions. biorxiv.org The application of PPADS almost completely abolished these contractions, indicating that factors released from the urothelium, likely ATP, act on P2 receptors to influence bladder contractility locally. biorxiv.org Furthermore, in isolated urinary bladder strips from guinea pigs and mice, PPADS was shown to inhibit, though not completely abolish, the non-cholinergic component of neurogenic contractions. jneurosci.org This suggests that while ATP acting on P2X1 receptors is a major component of these contractions, other mechanisms are also involved. jneurosci.orgresearchgate.net

The table below summarizes the effects of PPADS in various urinary bladder function studies.

| Animal/Tissue Model | Condition | Key Finding with PPADS |

| Anesthetized Rats | Bradykinin-induced micturition | Attenuated the facilitation of the micturition reflex. nih.gov |

| Rat Bladder Afferent Nerves | TGF-β1-induced hyperexcitability | Attenuated afferent nerve hyperexcitability. nih.gov |

| Ex-vivo Rabbit Bladder Strips | Electrically stimulated contractions | Inhibited neurogenic contractions. researchgate.net |

| Ex-vivo Mouse Whole Bladder | Optogenetically-stimulated urothelial cells | Nearly abolished local bladder contractions. biorxiv.org |

| Guinea Pig and Mouse Bladder Strips | Neurogenic contractions | Reduced the non-cholinergic component of contractions. jneurosci.org |

Graft-versus-Host Disease Research in Humanized Mouse Models

The compound Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium (B8768297) salt (PPADS) has been investigated for its role in modulating the progression of Graft-versus-Host Disease (GVHD), a severe inflammatory complication following allogeneic hematopoietic stem cell transplantation. portlandpress.comportlandpress.com Research utilizing humanized mouse models, where immunodeficient mice are engrafted with human immune cells, has provided crucial insights into the therapeutic potential of targeting purinergic signaling pathways in GVHD. portlandpress.comnih.govnih.gov

In these preclinical models, the administration of PPADS, a non-selective P2 receptor antagonist, has been shown to influence key pathological features of GVHD. mdpi.comfrontiersin.org Studies demonstrate that treatment with PPADS can lead to a reduction in histological GVHD, particularly in tissues like the liver and ear. portlandpress.com This effect on tissue inflammation was observed in humanized NOD-scid IL2Rγnull (NSG) mice that received human peripheral blood mononuclear cells (hPBMCs). portlandpress.com

A significant finding in this area of research is the effect of PPADS on human regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance and suppressing inflammatory responses. mdpi.com Treatment with PPADS was found to increase the proportion of human Tregs in humanized mouse models of GVHD. portlandpress.commdpi.comnih.gov This increase in Tregs coincided with decreased serum levels of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and reduced tissue inflammation. mdpi.com The mechanism is thought to involve the blockade of the P2X7 receptor, whose activation can otherwise impair Treg stability and function. mdpi.com While PPADS treatment demonstrated these positive immunological and histological effects, some studies noted that potential clinical benefits could be confounded by other factors, such as increased weight loss in the treated animals. portlandpress.comnih.gov

The table below summarizes key findings from a study investigating PPADS in a humanized mouse model of GVHD.

| Parameter Assessed | Observation in PPADS-Treated Group vs. Control | Significance/Note |

|---|---|---|

| Clinical Score | Reduced clinical score compared to saline-treated mice, but did not reach statistical significance (P=0.10). portlandpress.com | Indicates a trend towards partial reduction of clinical GVHD symptoms. portlandpress.com |

| Histological GVHD (Liver) | Slightly reduced histological GVHD. portlandpress.com | Did not reach statistical significance (P=0.13). portlandpress.com |

| Histological GVHD (Ear) | Slightly reduced histological GVHD. portlandpress.com | Did not reach statistical significance (P=0.061). portlandpress.com |

| Human Regulatory T cells (Tregs) | Increased proportions of human Tregs at day 21. portlandpress.comnih.gov | Suggests a mechanism of action involving the enhancement of immune-suppressive cell populations. portlandpress.comnih.gov |

| Body Weight | Reduced initial weight gain, which potentially confounded overall weight loss assessment. portlandpress.com | A confounding factor in assessing clinical outcomes. portlandpress.com |

Behavioral Research Applications

Effects on Locomotor Behavior in Animal Models

PPADS has been utilized in behavioral neuroscience to investigate the role of purinergic P2 receptors in locomotor activity. Studies in rat models have shown that PPADS can modulate locomotor behavior, particularly in the context of psychostimulant-induced hyperactivity. When administered intracerebroventricularly, PPADS was found to diminish the enhanced locomotor activity caused by an acute injection of d-amphetamine. nih.gov Furthermore, pretreatment with PPADS before repeated amphetamine administrations prevented the development of behavioral sensitization, a phenomenon characterized by a progressive and lasting hypersensitivity to the drug's effects. nih.gov

However, the effect of PPADS on baseline locomotor activity appears to be context-dependent or negligible in certain experimental paradigms. In studies using the open field test (OFT) to assess antidepressant-like effects, effective doses of PPADS did not independently alter the locomotor behavior of mice. biorxiv.orgbiorxiv.org This lack of effect on general movement is a critical control in such studies, as it helps to rule out false positives in models like the forced swimming test, where changes in activity could be misinterpreted as an antidepressant response. biorxiv.org Conversely, other research has reported that intrathecal injection of PPADS in rats can cause abnormal behaviors, including initial aggressiveness followed by hyporeactivity and immobility, suggesting that the route of administration and central nervous system concentration can significantly impact behavioral outcomes. nih.gov

Modulation of Serotonergic and Noradrenergic Systems in Animal Models

A significant area of investigation for PPADS is its interaction with monoamine neurotransmitter systems, specifically the serotonergic and noradrenergic systems, which are key targets for antidepressant medications. biorxiv.orgbiorxiv.org Research indicates that the antidepressant-like effects of PPADS observed in preclinical models, such as the forced swimming test, are dependent on the integrity of both of these systems. biorxiv.orgbiorxiv.orgunesp.br

Studies have demonstrated a synergistic antidepressant-like effect when a sub-effective dose of PPADS is combined with sub-effective doses of either the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) or the selective noradrenaline reuptake inhibitor (SNRI) reboxetine. biorxiv.orgbiorxiv.org This suggests a cooperative interaction between the blockade of P2X receptors and the enhancement of serotonin or noradrenaline signaling. biorxiv.org

The following table summarizes the key findings regarding the interaction of PPADS with serotonergic and noradrenergic systems.

| Experimental Condition | Key Finding | Implication |

|---|---|---|

| Combination with sub-effective Fluoxetine (SSRI) | Produced a significant synergistic antidepressant-like effect in the Forced Swimming Test (FST). biorxiv.orgbiorxiv.org | Suggests interplay between P2 receptor antagonism and the serotonergic system. biorxiv.org |

| Combination with sub-effective Reboxetine (SNRI) | Produced a significant synergistic antidepressant-like effect in the FST. biorxiv.orgbiorxiv.org | Suggests interplay between P2 receptor antagonism and the noradrenergic system. biorxiv.orgbiorxiv.org |

| Pre-treatment with p-Chlorophenylalanine (PCPA) | Blocked the antidepressant-like effect of PPADS in the FST. biorxiv.orgbiorxiv.org | Demonstrates the necessity of an intact serotonergic system for PPADS's effect. biorxiv.orgbiorxiv.org |

| Pre-treatment with DSP-4 (Noradrenergic neurotoxin) | Blocked the antidepressant-like effect of PPADS in the FST. biorxiv.orgbiorxiv.org | Demonstrates the necessity of an intact noradrenergic system for PPADS's effect. biorxiv.orgbiorxiv.org |

Contribution to Purinergic Signaling Pathway Research

Understanding Cross-Talk with Other Neurotransmitter Systems

PPADS has been crucial in revealing the intricate interplay between purinergic signaling and other major neurotransmitter systems. By selectively blocking P2 receptors, researchers have been able to isolate and study the contributions of purinergic signaling in complex signaling cascades.

Interactions with Glutamatergic Signaling Pathways

Studies utilizing PPADS have uncovered a functional excitatory coupling between P2 and extrasynaptic NMDA receptors in hypothalamic magnocellular neurosecretory neurons. nih.gov In these neurons, ATP was found to potentiate NMDA receptor-mediated currents, an effect that was blocked by PPADS. nih.gov This suggests that purinergic signaling, through P2 receptors, can modulate glutamatergic neurotransmission. nih.gov Further research in the hypothalamic paraventricular nucleus has shown that the sympathoexcitatory effects of ATP are attenuated by the blockade of non-NMDA glutamate (B1630785) receptors, indicating a necessary role for glutamatergic signaling in the purinergic response. nih.gov However, the increase in lumbar sympathetic nerve activity elicited by L-glutamate was not affected by prior injection of PPADS, suggesting a unidirectional interaction in this context. nih.gov In the locus coeruleus of rats, PPADS was found to reverse the cardiovascular effects of L-glutamate injections, further highlighting the functional interaction between these two systems. nih.gov

The following table summarizes the key findings on the interaction between purinergic and glutamatergic signaling as elucidated by studies involving PPADS.

| Brain Region | Neuronal Effect | Role of PPADS | Reference |

| Hypothalamic Magnocellular Neurosecretory Neurons | ATP potentiates NMDA receptor-mediated currents. | Blocked the potentiation of NMDA currents by ATP. | nih.gov |

| Hypothalamic Paraventricular Nucleus | Attenuation of ATP-induced sympathoexcitation by non-NMDA receptor blockade. | Did not affect L-glutamate-induced sympathoexcitation. | nih.gov |

| Locus Coeruleus | Reversal of L-glutamate-induced cardiovascular effects. | Reversed the pressor responses induced by L-glutamate. | nih.gov |

Modulation of Nicotinic Receptor-Mediated Responses

Research on the urinary bladder epithelium has demonstrated that PPADS can block the excitatory effects of nicotinic acetylcholine (B1216132) receptor (nAChR) stimulation. nih.gov Specifically, the facilitatory effect of the nAChR agonist cytisine (B100878) on bladder reflexes was blocked by systemic administration of PPADS, suggesting that this response is mediated by the release of ATP and subsequent activation of P2 receptors. nih.gov This finding points to a crucial role for purinergic signaling in mediating the physiological effects of nicotinic receptor activation in this tissue. nih.gov

Elucidation of Extracellular Nucleotide Hydrolysis and Ectonucleotidase Activity

PPADS has also been employed to investigate the role of ectonucleotidases, enzymes that hydrolyze extracellular nucleotides and thereby terminate purinergic signaling. nih.govtandfonline.com While primarily known as a P2 receptor antagonist, PPADS has been shown to exhibit inhibitory effects on certain ectonucleotidase activities. capes.gov.brarvojournals.org For instance, in rat C6 glioma cells, PPADS at concentrations above 20 μM was found to abolish the degradation of ATP into AMP and PPi, indicating inhibition of a nucleotide pyrophosphatase/phosphodiesterase (NPP)-type ectoenzyme. nih.gov In rabbit ciliary body nonpigmented epithelial cells, PPADS inhibited the ectonucleotidase activity, leading to an increase in the concentration of UTP in the vicinity of P2Y2 receptors. arvojournals.org However, some studies have reported that PPADS is only weakly active in inhibiting ecto-nucleotidase activity in tissues like the guinea-pig taenia coli. capes.gov.br In cystic fibrosis airway epithelia, PPADS delayed but did not prevent ATP hydrolysis. physiology.org This suggests that the effect of PPADS on ectonucleotidases can be tissue- and enzyme-specific.

The table below details the inhibitory effects of PPADS on ectonucleotidase activity in different experimental models.

| Cell/Tissue Type | Enzyme Type | Effect of PPADS | Reference |

| Rat C6 Glioma Cells | Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) | Abolished ATP degradation to AMP and PPi. | nih.gov |

| Rabbit Ciliary Body Nonpigmented Epithelium | Ectonucleotidase (likely ENPP1) | Inhibited ectonucleotidase activity, increasing local UTP concentration. | arvojournals.org |

| Guinea-Pig Taenia Coli | Ecto-nucleotidase | Weakly active in inhibiting ecto-nucleotidase activity. | capes.gov.br |

| Cystic Fibrosis Airway Epithelia | Ecto-nucleotidases | Delayed ATP hydrolysis. | physiology.org |

Role in Defining Purinergic Receptor Heterodimerization and Homotrimerization

A significant contribution of PPADS to purinergic receptor research has been its use in studies aimed at understanding the oligomeric structure of P2X receptors. The use of bifunctional analogues of PPADS as cross-linking agents provided the first direct evidence for the trimeric structure of recombinant P2X1 and P2X3 receptors. tandfonline.com This foundational work, which involved purifying the receptors and analyzing their size, revealed a single protein band corresponding to a homotrimer. tandfonline.com Subsequent studies confirmed that other P2X subunits also form stable homotrimers. tandfonline.com The understanding that P2X receptors are trimers has been fundamental to interpreting their function as ligand-gated ion channels. guidetopharmacology.org While PPADS itself does not directly reveal heterodimerization, its use as a pharmacological tool to characterize the properties of native and recombinant receptors has contributed to the body of evidence supporting the existence of heteromeric P2X receptors with distinct pharmacological profiles. nih.govguidetopharmacology.org For example, the differential sensitivity of various P2X receptor subtypes and potential heterodimers to PPADS has helped in their functional characterization. nih.govguidetopharmacology.org

Methodological Advancements and Future Research Trajectories

Contributions to Pharmacological Tool Development for Purinergic Receptors

PPADS tetrasodium (B8768297) salt has been instrumental as a foundational pharmacological tool for probing the function of purinergic receptors. nih.govnih.gov Initially identified as a functionally selective antagonist of P2 purinoceptor-mediated responses, its broad-spectrum activity has allowed researchers to dissect the complex roles of ATP and other nucleotides in cellular signaling. nih.govnih.gov PPADS is recognized as a non-selective P2 receptor antagonist, exhibiting inhibitory activity against several P2X and some P2Y receptor subtypes. nih.govtocris.com This broad but differential antagonism has made it an essential reference compound in the development of more potent and subtype-selective purinergic ligands.

The commercial availability of PPADS spurred the synthesis of novel compounds aimed at achieving greater potency and selectivity. nih.gov Researchers have used PPADS as a structural lead to design new antagonists. For instance, its use as a reference drug was pivotal in the development of PPNDS (a naphthylazo-6-nitro-4′,8′-disulphonate derivative), which showed selectivity for P2X over P2Y receptors and was significantly more potent at the P2X1 subtype. nih.gov Similarly, derivatives of its isomer, iso-PPADS, have been synthesized to create antagonists with improved selectivity for specific P2Y receptors, such as the P2Y13 receptor. nih.govnih.gov

The antagonistic properties of PPADS have been characterized across a range of P2 receptor subtypes, providing a baseline for the pharmacological profiling of new chemical entities. This has been crucial for understanding the physiological and pathophysiological roles of purinergic signaling in various systems, including the nervous, cardiovascular, and immune systems. nih.govahajournals.org

Methodological Approaches for Receptor Characterization Using Ppads Tetrasodium Salt

The utility of PPADS extends to its application in a variety of sophisticated methodological approaches for the characterization of purinergic receptors.

Electrophysiological Techniques (e.g., Patch-Clamp Recordings)

Patch-clamp electrophysiology has been a primary technique for characterizing the ion channel function of P2X receptors, and PPADS has been a key pharmacological tool in these studies. In whole-cell patch-clamp recordings, PPADS is used to block ATP-gated currents, thereby confirming the involvement of P2X receptors. For example, studies on trigeminal ganglion neurons have utilized PPADS to dissect the components of ATP- and Bz-ATP-induced inward currents, helping to identify the contribution of P2X7 and other P2X receptors. mdpi.com The concentration-dependent inhibition of ATP-activated currents by PPADS allows for the determination of its inhibitory constant (IC50), providing a quantitative measure of its antagonist potency at specific receptor subtypes. physiology.org

In studies of cochlear capillary endothelial cells, PPADS was used to block ATP-elicited currents, which, in conjunction with other antagonists and agonists, helped to functionally identify the expression of P2X4 receptors. nih.gov Similarly, in cultured rat myenteric neurons, PPADS was employed to characterize ATP-induced inward currents, contributing to the understanding of the roles of different P2X subtypes in the enteric nervous system. physiology.org Voltage-clamp fluorometry analysis has also used PPADS to confirm that observed currents are indeed mediated by the P2X2 receptor under investigation. elifesciences.org

Calcium Imaging Methodologies

Calcium imaging is a widely used technique to study the signaling of both ionotropic P2X and metabotropic P2Y receptors, which both can lead to an increase in intracellular calcium concentration ([Ca2+]i). PPADS has been effectively used in these methodologies to antagonize purinergic receptor-mediated calcium signals. In studies of the peripheral olfactory system, PPADS was shown to block ATP- and UTP-evoked calcium transients in both olfactory receptor neurons and sustentacular cells, demonstrating the functionality of purinergic receptors in these cells. jneurosci.org

Furthermore, in investigations of neural repair, such as after spinal cord injury, and in studies of brain disorders, calcium imaging in conjunction with PPADS has helped to elucidate the role of purinergic signaling in glial cell responses. nih.govmdpi.com For instance, research on a preclinical model of autism spectrum disorders used PPADS in calcium imaging experiments to probe the altered calcium signaling in response to extracellular ATP in brain endothelial cells. biorxiv.org In studies of polycystic kidney disease, the application of iso-PPADS, an isomer of PPADS, in confocal calcium imaging of cystic monolayers pointed to the involvement of P2X4 and P2X7 receptors in ATP-mediated calcium influx. henryford.com

Functional Assays for Receptor Antagonism

PPADS is a standard antagonist in a variety of functional assays designed to screen for and characterize the activity of purinergic receptor ligands. One such assay is the measurement of ADP-induced inositol (B14025) trisphosphate (IP3) formation in cells expressing specific P2Y receptors. As P2Y receptors are G-protein coupled and can activate phospholipase C, leading to IP3 production, the inhibitory effect of PPADS and its derivatives on this pathway can be quantified. This approach has been used to identify more potent and selective antagonists for the P2Y13 receptor by using PPADS as a lead compound. nih.govnih.gov

Another critical functional assay is the two-electrode voltage clamp (TEVC) system in Xenopus oocytes expressing recombinant P2X receptors. This system allows for the direct measurement of ion channel activity in response to agonists and the blocking effect of antagonists. Carboxylic acid derivatives of pyridoxal (B1214274), designed based on the structure of iso-PPADS, were evaluated for their antagonistic activity at human P2X3 receptors using the TEVC assay, demonstrating the utility of this method for structure-activity relationship studies. nih.gov Additionally, contractile response assays in isolated tissues, such as the guinea pig urinary bladder, have been used to assess the functional antagonism of PPADS on neurogenic contractions mediated by P2X receptors. jneurosci.org

Strategies for Investigating Structure-Activity Relationships (SAR) in Purinergic Antagonists

PPADS has served as a critical scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective purinergic antagonists. nih.govnih.gov The core structure of PPADS, a pyridoxal phosphate (B84403) derivative, has been systematically modified to probe the chemical features essential for receptor binding and antagonism.

One key strategy involves the modification of the substituent groups on the phenylazo ring of the PPADS molecule. For example, the introduction of halo and nitro groups has been explored to enhance potency and selectivity. This approach led to the discovery of MRS 2211 (a 2-chloro-5-nitro analogue of PPADS), which demonstrated a 45-fold increase in potency as an antagonist for the P2Y13 receptor compared to PPADS itself. nih.gov

Another SAR strategy focuses on altering the acidic groups of the molecule, such as the phosphate and sulfonate groups. Research has shown that replacing these groups with weaker anionic carboxylic acid groups can be done without losing antagonistic potency at certain P2X receptors, such as mouse P2X1 and human P2X3. nih.gov This indicates that while anionic properties are important for interaction with the receptor, likely with lysine (B10760008) residues in the binding pocket, the specific nature of the acidic group can be varied. nih.gov

The azo linkage in PPADS has also been a target for modification. The synthesis of a 6-benzyl-5′-methyl phosphonate (B1237965) analogue was undertaken to examine the effect of replacing this linkage, providing insights into the spatial and electronic requirements for receptor interaction. nih.gov Furthermore, comparing the activity of PPADS with its positional isomer, iso-PPADS (pyridoxal-5′-phosphate-6-azophenyl-2′,5′-disulfonate), has provided valuable information. For instance, iso-PPADS is more potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 receptors, highlighting the importance of the positioning of the sulfonate groups on the phenyl ring for receptor affinity. hellobio.com

The following table summarizes the inhibitory activities of PPADS and some of its derivatives at various P2 receptors, illustrating the outcomes of SAR studies.

| Compound Name | Receptor Target | Antagonistic Potency (IC50 or pIC50) | Selectivity Profile | Reference |

| Ppads Tetrasodium Salt | P2X1, P2X2, P2X3, P2X5 | IC50 = 1 - 2.6 µM | Non-selective P2X/P2Y antagonist | tocris.comrndsystems.com |

| Ppads Tetrasodium Salt | P2Y13 | pIC50 ~ 5 | Low potency | nih.gov |

| iso-Ppads Tetrasodium Salt | P2X1 | IC50 = 43 nM | More potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 | hellobio.com |

| This compound Salt | P2X3 | IC50 = 84 nM | More potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 | hellobio.com |

| MRS 2211 | P2Y13 | pIC50 = 5.97 | 45-fold more potent than PPADS; >20-fold selective for P2Y13 over P2Y1 and P2Y12 | nih.govnih.gov |

| PPNDS | P2X1 | - | 7-fold more potent than PPADS at P2X1; selective for P2X over P2Y | nih.gov |

Emerging Research Areas and Unexplored Mechanistic Pathways

The application of PPADS continues to expand into new research domains, uncovering novel roles for purinergic signaling in health and disease. One significant emerging area is in the context of central nervous system injury and repair. Studies have shown that PPADS can improve functional recovery after experimental stroke and reduce the negative consequences of spinal cord injury. nih.govplos.org In a model of stroke, PPADS administration led to persistent improvements in motor function, suggesting that early inhibition of P2 receptors may be beneficial for neuronal connectivity in the peri-infarct area. plos.org These findings open up avenues for exploring purinergic antagonists as potential therapeutic agents for neuroprotection and regeneration.

Another area of growing interest is the role of purinergic signaling in developmental and neuropsychiatric disorders. Recent research in a preclinical model of autism spectrum disorders (ASD) has utilized PPADS to demonstrate that extracellular ATP, acting through P2 receptors, can rescue deficits in the angiogenic activity of brain endothelial cells. biorxiv.org This implicates purinergic signaling in the vascular dysfunction associated with some forms of ASD and suggests a novel therapeutic target.

The complex interplay between purinergic signaling and the immune system is also an active field of investigation. PPADS has been used to probe the function of P2 receptors in inflammation and immune cell regulation. For example, its ability to block P2X7 receptors is relevant to studies on inflammatory cytokine release. frontiersin.org

Future research may focus on several unexplored mechanistic pathways. The long-lasting, slowly reversible inhibition produced by PPADS at some P2X receptors suggests a complex, noncompetitive mechanism of action, possibly involving an allosteric site, which warrants further investigation. physiology.org The precise molecular interactions between PPADS and its various receptor targets are not fully elucidated and could be a focus for structural biology studies. Additionally, the role of purinergic signaling in the crosstalk between different cell types, such as neuron-glia interactions, and how this is modulated by broad-spectrum antagonists like PPADS, remains a rich area for future discovery. d-nb.infonih.gov

Q & A

Q. What are the primary receptor targets of PPADS tetrasodium salt in purinergic signaling studies?

PPADS tetrasodium salt is a non-selective purinergic P2 receptor antagonist with affinity for both P2X (ionotropic) and P2Y (metabotropic) subtypes. It inhibits P2X1, P2X2, P2X3, and P2X5 receptors by stabilizing their inactive conformations, thereby blocking ATP-mediated ion flux . It also antagonizes P2Y2 receptors, disrupting G protein-coupled calcium signaling . Researchers should validate receptor specificity using complementary antagonists (e.g., TNP-ATP for P2X receptors) in control experiments .

Q. What are the recommended concentrations and preincubation protocols for PPADS tetrasodium salt in in vitro studies?

Effective concentrations range from 10–100 µM depending on the experimental model. For neuronal or smooth muscle preparations, preincubation for 20–30 minutes prior to agonist exposure is standard to ensure receptor blockade . Solubility in aqueous buffers (e.g., PBS or HEPES) at 50 mg/mL facilitates stock solution preparation . Include vehicle controls (e.g., sodium salts) to rule out nonspecific ionic effects.

Q. How does PPADS tetrasodium salt differ from other P2 receptor antagonists like suramin or TNP-ATP?